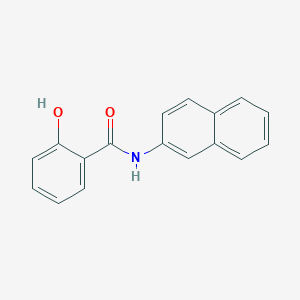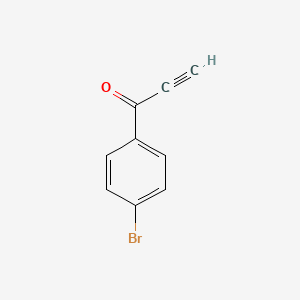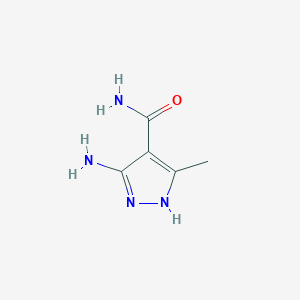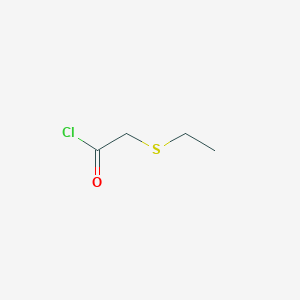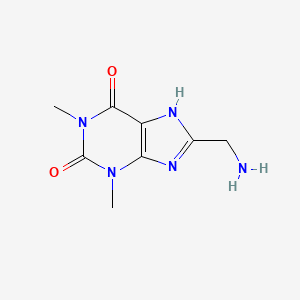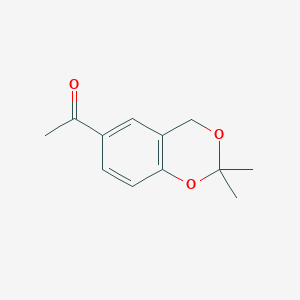
1-(2,2-二甲基-2,4-二氢-1,3-苯并二氧杂环-6-基)乙酮
描述
Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas . These compounds are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant . Molecules bearing this moiety also help in prolonged lowering blood pressure .
Synthesis Analysis
In a study, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of similar compounds was determined using IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The synthesis of similar compounds involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various spectroscopy techniques .科学研究应用
化学性质和合成方法
对与1-(2,2-二甲基-2,4-二氢-1,3-苯并二氧杂环-6-基)乙酮结构相似的化合物的研究集中在其引人入胜的化学性质和合成上。例如,对1,2-苯并恶噻蒽-4(3H)-酮 2,2-二氧化物(一种具有高合成和药理潜力的化合物)的研究强调了砜内核心衍生物的重要性。这些衍生物主要通过水杨酸衍生物的环化合成,展示了具有相似结构的化合物的化学转化和生物活性(Hryhoriv、Lega和Shemchuk,2021)。
药理学意义
已探索与1-(2,2-二甲基-2,4-二氢-1,3-苯并二氧杂环-6-基)乙酮相关的化合物,以了解它们的药理学重要性。例如,已经综述了苯并噻卓的药理和合成特性,表明了这类化合物具有多种生物活性,例如冠状血管扩张剂、镇静剂、抗抑郁剂、抗高血压和钙通道阻滞剂活性。这突出了结构相关化合物的潜在医学应用(Dighe等人,2015)。
环境和毒理学研究
还对与1-(2,2-二甲基-2,4-二氢-1,3-苯并二氧杂环-6-基)乙酮结构相似的化合物进行了环境和毒理学研究。例如,已经对室内环境中新型溴化阻燃剂(NBFR)的存在和影响进行了批判性综述。这篇综述讨论了NBFR的发生、环境归宿和潜在风险,阐明了相关化合物的环境影响(Zuiderveen、Slootweg和de Boer,2020)。
作用机制
Target of Action
Compounds with similar structures, such as those containing benzodioxane fragments, have been reported to exhibit a broad range of biological activities .
Mode of Action
Benzodioxane-containing compounds have been reported to exhibit anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate inflammatory responses, immune responses, and oxidative stress pathways.
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation, immune response, and oxidative stress .
Pharmacokinetics
It is generally considered to be air stable , which may suggest good stability and potential bioavailability.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in conditions related to inflammation, immune response, and oxidative stress .
Action Environment
It is generally considered to be air stable , suggesting that it may maintain its efficacy and stability in various environmental conditions.
安全和危害
生化分析
Biochemical Properties
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with particular biomolecules and exert its effects in a targeted manner, enhancing its efficacy in biochemical reactions.
属性
IUPAC Name |
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)9-4-5-11-10(6-9)7-14-12(2,3)15-11/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAWPNKXNYQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(OC2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237862 | |
| Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-34-1 | |
| Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54030-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


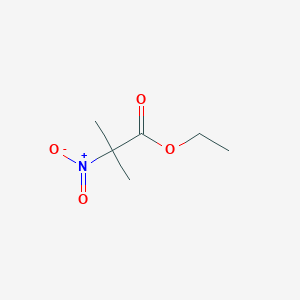

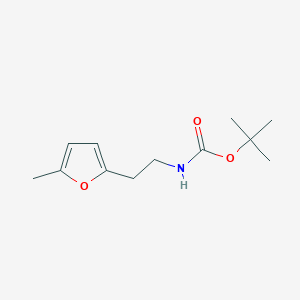
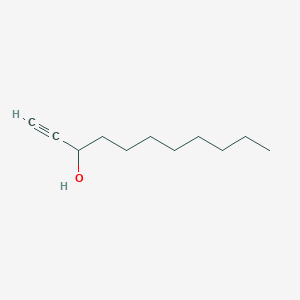
![Ethanol, 2-[2-[2-[(6-mercaptohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3191345.png)

